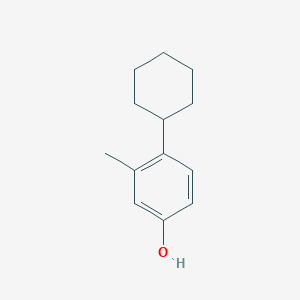
4-cyclohexyl-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclohexyl-3-methylphenol is an organic compound that belongs to the class of phenols It consists of a phenol group attached to a cyclohexyl ring, which is further substituted with a methyl group at either the 3 or 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenol, cyclohexyl-3(or 4)-methyl- can be achieved through several methods. One common approach involves the alkylation of phenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of phenol, cyclohexyl-3(or 4)-methyl- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as zeolites or metal oxides may be employed to enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 4-cyclohexyl-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phenol group to a cyclohexanol derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Cyclohexyl-3(or 4)-methyl-quinone.
Reduction: Cyclohexyl-3(or 4)-methyl-cyclohexanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
4-Cyclohexyl-3-methylphenol is characterized by its unique molecular structure, which includes a cyclohexyl group attached to a methylphenol framework. Its chemical formula is C12H16O, and it exhibits both hydrophobic and hydrophilic characteristics, making it suitable for various applications.
Antimicrobial Agent
One of the primary applications of this compound is as an antimicrobial agent. Research has demonstrated its efficacy against a range of bacteria and fungi. A study indicated that the compound can disrupt microbial cell membranes, leading to cytoplasmic leakage and cell death . This property makes it valuable in formulating disinfectants and antiseptics.
Case Study: Antimicrobial Efficacy
- Objective: Evaluate the antimicrobial activity of this compound.
- Method: In vitro testing against common pathogens.
- Results: Showed significant inhibition of bacterial growth at concentrations as low as 0.1% .
Preservative in Pharmaceuticals
This compound is also utilized as a preservative in pharmaceutical formulations. Its ability to inhibit microbial growth extends the shelf life of products such as creams and ointments. Regulatory agencies have approved its use in specific concentrations for topical applications.
Data Table: Concentration Guidelines for Pharmaceutical Use
| Product Type | Recommended Concentration (%) |
|---|---|
| Topical Creams | 0.5 - 1.0 |
| Oral Preparations | 0.1 - 0.2 |
| Parenteral Solutions | 0.1 - 0.2 |
Material Science Applications
In material science, this compound is used in the formulation of coatings and plastics due to its stabilizing properties. It acts as an antioxidant and UV stabilizer, enhancing the durability of materials exposed to harsh environmental conditions.
Case Study: Stability in Coatings
Wirkmechanismus
The mechanism of action of phenol, cyclohexyl-3(or 4)-methyl- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the cyclohexyl and methyl groups can influence the compound’s hydrophobic interactions, impacting its overall activity.
Vergleich Mit ähnlichen Verbindungen
4-cyclohexyl-3-methylphenol can be compared to other similar compounds such as:
- Phenol, cyclohexyl-2-methyl-
- Phenol, cyclohexyl-4-methyl-
- Phenol, cyclohexyl-3-methyl-
Uniqueness: The position of the methyl group in phenol, cyclohexyl-3(or 4)-methyl- provides unique steric and electronic properties, distinguishing it from other isomers. This positional variation can lead to differences in reactivity and applications.
Eigenschaften
CAS-Nummer |
1596-16-3 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
4-cyclohexyl-3-methylphenol |
InChI |
InChI=1S/C13H18O/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |
InChI-Schlüssel |
XQZZRMOYMBRVNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)C2CCCCC2 |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)C2CCCCC2 |
Key on ui other cas no. |
71902-24-4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













